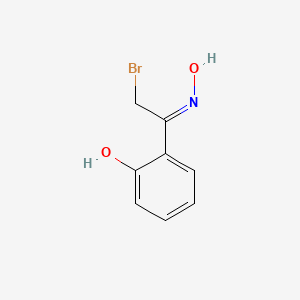

2-Bromo-2'-hydroxyacetophenone Oxime

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Bromo-2'-hydroxyacetophenone Oxime, also known as this compound, is a useful research compound. Its molecular formula is C₈H₈BrNO₂ and its molecular weight is 230.06. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

It’s known that oximes, in general, are often used in the synthesis of amides through the beckmann rearrangement .

Mode of Action

2-Bromo-2’-hydroxyacetophenone Oxime, like other oximes, can undergo the Beckmann rearrangement . This reaction involves the transformation of an oxime to an amide under acidic conditions . The mechanism involves the migration of an alkyl or aryl group from the carbon atom to the nitrogen atom of the oxime .

Biochemical Pathways

The product of its beckmann rearrangement, an amide, can participate in various biochemical reactions, including peptide bond formation and other processes involving amide linkages .

生物活性

2-Bromo-2'-hydroxyacetophenone oxime is an organic compound with significant biological activity, which has garnered attention in various fields such as medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

This compound has a molecular formula of C9H8BrNO\ and a molecular weight of approximately 215.04 g/mol. The compound features a bromine atom at the second position of the acetophenone structure, along with a hydroxyl group and an oxime functional group. Its melting point ranges from 44 to 48 °C, and it has a boiling point of approximately 272.1 °C.

The biological activity of this compound is primarily attributed to its ability to form complexes with metal ions, which can enhance its reactivity and influence its interactions with biological systems. Preliminary studies indicate that this compound can interact with various biomolecules, potentially leading to therapeutic effects.

Anticancer Properties

Recent investigations have highlighted the anticancer potential of this compound. In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has demonstrated significant inhibitory activity against breast (MCF-7), stomach (SGC-7901), and liver (HepG2) cancer cell lines .

| Cell Line | IC50 Value (μM) | Comparison to Standard Drug |

|---|---|---|

| MCF-7 | 0.7 ± 0.2 | More potent than 5-fluorouracil (22.8 ± 1.2) |

| SGC-7901 | 30.0 ± 1.2 | Less potent than doxorubicin |

| HepG2 | 18.3 ± 1.4 | Comparable to standard treatments |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as an anticancer agent.

The anticancer effects are believed to stem from multiple mechanisms, including:

- Induction of Apoptosis: The compound may trigger programmed cell death in cancer cells, which is crucial for eliminating malignant cells.

- Inhibition of Key Enzymes: It has been suggested that this compound may inhibit enzymes involved in DNA synthesis, similar to other known anticancer agents .

Interaction Studies

Interaction studies have focused on how this compound reacts with various biological molecules:

- Metal Ion Complexation: The ability of this compound to form complexes with transition metals could enhance its biological activity by altering its solubility and reactivity.

- Comparative Analysis: Structural comparisons with similar compounds reveal that the unique combination of bromine and hydroxyl functionalities in this oxime may confer distinct biological properties compared to analogs such as hydroxyacetophenones.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical settings:

- In Vitro Cytotoxicity Assays: Studies involving various cancer cell lines have consistently shown that this compound exhibits potent cytotoxicity, particularly in hormone-sensitive cancers.

- Molecular Docking Studies: Computational analyses suggest that the compound can effectively bind to targets involved in cancer progression, indicating potential pathways for therapeutic intervention .

科学的研究の応用

Chemical Properties and Structure

2-Bromo-2'-hydroxyacetophenone oxime has the molecular formula C8H8BrNO2 and a molecular weight of 230.06 g/mol. Its structure includes a bromine atom, a hydroxyl group, and an oxime functional group, making it versatile in chemical reactions.

Organic Synthesis

The compound serves as a useful intermediate in organic synthesis due to its reactive functional groups. Its applications include:

- Synthesis of Pharmaceuticals : It is utilized in the synthesis of various pharmaceutical agents, particularly those targeting specific biological pathways. For instance, derivatives of this compound have been explored for their potential as anti-cancer agents, as they can inhibit specific enzymes involved in tumor growth.

- Radical Reactions : The compound is employed in radical reactions where it acts as a radical acceptor. Studies have shown that this compound can facilitate the formation of carbon-carbon bonds through radical mechanisms, enhancing synthetic pathways for complex organic molecules .

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its biological activities:

- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit antimicrobial activity against various pathogens. The presence of the bromine atom enhances the compound's ability to penetrate microbial membranes, increasing its efficacy .

- Antioxidant Activity : The hydroxyl group contributes to the antioxidant properties of the compound, making it a candidate for formulations aimed at reducing oxidative stress in biological systems .

Analytical Applications

The compound is also used in analytical chemistry:

- Chromatographic Techniques : It serves as a standard reference material in chromatographic analyses due to its distinct spectral properties. Its detection can be achieved using high-performance liquid chromatography (HPLC) methods, which are crucial for quality control in pharmaceutical manufacturing .

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated that derivatives of this compound were synthesized and evaluated for their anticancer properties. The synthesized compounds showed promising results in inhibiting cancer cell proliferation through targeted enzyme inhibition .

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial activity of this compound revealed that it effectively inhibited the growth of several bacterial strains. The study highlighted the importance of the bromine substituent in enhancing membrane permeability and thus increasing antimicrobial efficacy .

特性

IUPAC Name |

2-[(Z)-C-(bromomethyl)-N-hydroxycarbonimidoyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c9-5-7(10-12)6-3-1-2-4-8(6)11/h1-4,11-12H,5H2/b10-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTIQUWWEABFDEC-JXMROGBWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=NO)CBr)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C(=N/O)/CBr)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。